Luzopeptin A - 75580-37-9

Luzopeptin A

Catalog Number: EVT-394029
CAS Number: 75580-37-9
Molecular Formula: C64H78N14O24
Molecular Weight: 1427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Luzopeptin A (formerly known as BBM-928A) is a naturally occurring cyclic decadepsipeptide antibiotic with potent antitumor activity. [, , ] It is produced by a strain of Nocardioides sp. [] Luzopeptin A is structurally similar to the quinoxaline antibiotics, which include echinomycin and triostin A, but features several distinct structural characteristics. [, ] The cyclic decadepsipeptide ring is comprised of ten amino acids, including two unusual cyclic imino acids containing tetrahydropyridazine moieties. [, ] Two substituted quinoline chromophores, bearing both methoxy and hydroxyl groups, are attached to the decadepsipeptide. [, ] Unlike the quinoxaline antibiotics, Luzopeptin A lacks a sulphur-containing cross-bridge. [] Luzopeptin A is one of several closely related analogs, including Luzopeptin B, C, D, and E2, which differ in their degree of acetylation. [, , , ] Luzopeptin A, with two acetylated sites on its peptide ring, displays the highest antitumor activity among these analogues. [, ]

Future Directions

References:[1] https://www.semanticscholar.org/paper/f2a93e1578e0fa3e280ac114914039652e32ec53 [] https://www.semanticscholar.org/paper/91e26fc87dae0e163b8a0521539c58fb4e12b1c5[3] https://www.semanticscholar.org/paper/deea6713621dfc43fc9302acf57214254705cc7b[4] https://www.semanticscholar.org/paper/fb4db367651fbb2aa2f0e2f9562f6d562ad57932[5] https://www.semanticscholar.org/paper/23146bc308a3751bca89ddf00ba9c11278c8dc8d[6] https://www.semanticscholar.org/paper/4cac72ccdecef873aadc3a45519345a95209cd5a[7] https://www.semanticscholar.org/paper/9c4a72399eafeb80c838b8604b0a513b25ea8ee8[8] https://www.semanticscholar.org/paper/b7e79f8cc4007447cb22993ff5351fd9b061a94e[9] https://www.semanticscholar.org/paper/057ed1d4dd3d975149c5483a380b1cbf3ce8ea04[10] https://www.semanticscholar.org/paper/23eeafc22e6f6b0fdcd88697b7b907f490c9c378[11] https://www.semanticscholar.org/paper/716fb4d9fe5dc112bec57bd810d6e97d3f9ca17f [] https://www.semanticscholar.org/paper/5ee7496073239f8f3d59456466fe88517b8a8edf[13] https://www.semanticscholar.org/paper/708353503e3321b4843f104ff29bcb66dcac7aca[14] https://www.semanticscholar.org/paper/c3ae7125f311c12dbb9d7d58c2507c764bb1d2be[15] https://www.semanticscholar.org/paper/aa6e4f88f4abf6ef82a96489e1e72cff91b33d56[16] https://www.semanticscholar.org/paper/d3844834543f7c22d512f963b9d459882ee85b8f[17] https://www.semanticscholar.org/paper/101206f9cb619bff6ef2b38b1471ac79c8df80e5[18] https://www.semanticscholar.org/paper/7cd38a3f4b9188b272a853cf8052dc77bb627c6e[19] https://www.semanticscholar.org/paper/39ae65c5680a9369f6eb181ebbd84d98036f3e2a [] https://www.semanticscholar.org/paper/4198a7069a377e711ecbd3b8ea520b505476e181[21] https://www.semanticscholar.org/paper/765a659b780c63953d4a8c54a3a0d452b61a77e4[22] https://www.semanticscholar.org/paper/9e502457afc7acdaad38fe8520ee2d0c4ab9ec5b[23] https://www.semanticscholar.org/paper/d42b8b074f088227df2d68f6600ebd9388e3400e[24] https://www.semanticscholar.org/paper/dbc7db2b8646649f9718807e803c9ec24b01972e[25] https://www.semanticscholar.org/paper/e6a23d5d8735280e9e32c6407dcf6a982175fd5c

Luzopeptin B

Compound Description: Luzopeptin B is a naturally occurring analogue of Luzopeptin A, characterized by having one less acetyl group in its peptide ring compared to Luzopeptin A. [, ] It displays similar DNA-binding properties but with lower potency than Luzopeptin A. [, ] Luzopeptin B exhibits antitumor activity against several animal tumor models, albeit with reduced efficacy compared to Luzopeptin A. [, ]

Relevance: The structural similarity to Luzopeptin A, with only a single acetylation difference, makes Luzopeptin B a valuable compound for investigating the impact of structural modifications on biological activity. The reduced antitumor activity of Luzopeptin B, compared to Luzopeptin A, suggests that the degree of acetylation plays a crucial role in its cytotoxic efficacy. [, ]

Luzopeptin C

Compound Description: Luzopeptin C, completely lacking acetylation in its peptide ring, serves as a crucial analogue for understanding the structure-activity relationships within the luzopeptin family. [, ] Despite exhibiting strong DNA-binding affinity, even surpassing Luzopeptin A in some aspects, Luzopeptin C surprisingly lacks antitumor activity. [, ] This highlights the importance of the acetyl groups, not directly involved in DNA binding, for its biological activity, possibly influencing cellular uptake or interactions with other cellular targets.

Relevance: Comparing Luzopeptin C to Luzopeptin A underscores the significance of acetylation patterns for antitumor activity, suggesting that factors beyond DNA binding, likely cellular uptake, are crucial for the efficacy of Luzopeptin A. [, ]

Luzopeptin D

Compound Description: Luzopeptin D, another analogue of Luzopeptin A, demonstrates potent inhibition of ribosomal RNA synthesis in HeLa cells, even at low concentrations. This inhibition correlates with the translocation of protein B23 from the nucleolus to the nucleoplasm. This characteristic makes Luzopeptin D a valuable tool for studying ribosomal biogenesis and its role in cancer cell survival.

Relevance: While structurally related to Luzopeptin A, Luzopeptin D exhibits a distinct mechanism of action by predominantly targeting ribosomal RNA synthesis, unlike Luzopeptin A, which primarily affects DNA replication and transcription. This highlights the diverse biological activities possible within the luzopeptin family despite their structural similarities.

Relevance: Comparing Echinomycin with Luzopeptin A provides valuable insights into the relationship between the structure of cyclic depsipeptides and their DNA-binding selectivity. Although structurally similar, the difference in peptide ring size and composition contributes to their distinct DNA-binding preferences. [, , ]

Quinoxapeptin A

Compound Description: Quinoxapeptin A, a close structural analogue of Luzopeptin A, shares the same cyclic depsipeptide backbone but differs in the chromophore. [, ] This difference leads to a significant difference in their biological activities. Quinoxapeptin A demonstrates potent inhibitory activity against HIV-1 and HIV-2 reverse transcriptase, while Luzopeptin A exhibits a broader spectrum of antitumor activity. [, ]

Relevance: The structural similarity of Quinoxapeptin A to Luzopeptin A, with variations only in the chromophore, allows for the exploration of how subtle changes in structure can drastically alter biological activity profiles. [, ] This comparison underscores the importance of the chromophore in target specificity and biological activity.

Sandramycin

Compound Description: Sandramycin, another cyclic decadepsipeptide antibiotic, shares structural similarities with Luzopeptin A, including the presence of two quinoline chromophores and a cyclic peptide backbone. Although the exact structure of sandramycin is not detailed in the provided context, its close relationship to luzopeptin suggests comparable DNA-binding properties and potential antitumor activity.

Relevance: Sandramycin's structural similarity to Luzopeptin A emphasizes the importance of this class of cyclic depsipeptides as potential antitumor agents and warrants further investigation into its specific biological activity and mechanism of action.

Source and Classification

Luzopeptin A is derived from the actinomycete Actinomadura luzonensis. It belongs to a class of compounds known as cyclic depsipeptides, which are characterized by their unique cyclic structure that includes both peptide and ester linkages. The compound is classified under the broader category of natural products with notable pharmacological properties, particularly in oncology and virology.

Synthesis Analysis

The total synthesis of Luzopeptin A involves several sophisticated organic chemistry techniques. The key steps in the synthesis include:

  1. Late-Stage Chromophore Introduction: The chromophore is introduced late in the synthesis process to allow for better control over the reaction conditions and to minimize racemization.
  2. Pentadepsipeptide Coupling: The synthesis utilizes symmetrical pentadepsipeptide coupling, which is crucial for forming the cyclic structure.
  3. Macrocyclization: This step involves creating a 32-membered ring through a single secondary amide site coupling.
  4. Convergent Preparation: The synthesis is designed to converge on a common advanced intermediate, allowing for the efficient production of Luzopeptin A and its analogs without racemization issues during critical coupling steps .
Molecular Structure Analysis

Luzopeptin A has a complex molecular structure characterized by:

  • Cyclic Depsipeptide Backbone: The compound features a 32-membered cyclic structure that includes both peptide bonds and ester linkages.
  • Quinoline Chromophores: Two pendant quinoline chromophores contribute to its biological activity by facilitating DNA binding through bisintercalation.
  • Cis/Trans Configuration: In solution, Luzopeptin A exhibits cis peptide bonds at specific steps (Pyr-Gly and Gly-Sar), contrasting with all trans configurations observed in its crystalline state .

The molecular dynamics studies have shown that Luzopeptin A binds to DNA with high specificity, particularly at sequences like 5'-GCATGC.

Chemical Reactions Analysis

Luzopeptin A participates in various chemical reactions primarily related to its interaction with nucleic acids:

  1. DNA Binding: It exhibits high-affinity bisintercalation into DNA structures, akin to other antitumor agents like sandramycin. This interaction is facilitated by stacking interactions between the quinoline rings and adjacent base pairs .
  2. Cytotoxic Activity: The compound demonstrates potent cytotoxic effects against various cancer cell lines, attributed to its ability to disrupt DNA function.
  3. Inhibition of HIV-1 Reverse Transcriptase: Luzopeptin A shows significant inhibitory activity against HIV-1 reverse transcriptase, making it a candidate for antiviral therapy .
Mechanism of Action

The mechanism of action for Luzopeptin A primarily revolves around its ability to intercalate into DNA:

  • Intercalation: The quinoline chromophores bisintercalate between base pairs in the DNA helix, leading to structural distortions that inhibit replication and transcription processes.
  • Selective Binding: Studies indicate that Luzopeptin A binds preferentially to certain DNA sequences (e.g., 5'-GCATGC), which may enhance its therapeutic efficacy while minimizing off-target effects .
  • Cytotoxicity Pathways: The cytotoxic effects are mediated through apoptosis induction in cancer cells, likely due to disrupted DNA integrity and function .
Physical and Chemical Properties Analysis

Luzopeptin A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,000 Da.
  • Solubility: It is soluble in organic solvents and shows varying solubility in aqueous solutions depending on pH.
  • Stability: The compound's stability can be influenced by environmental factors such as temperature and pH, which affect its structural integrity and biological activity .
Applications

Luzopeptin A has several promising applications in scientific research and medicine:

  1. Antitumor Agent: Its potent cytotoxicity makes it a candidate for cancer treatment strategies.
  2. Antiviral Therapy: Its ability to inhibit HIV-1 reverse transcriptase positions it as a potential therapeutic agent against viral infections.
  3. Molecular Probes: Due to its specific binding properties, Luzopeptin A can be utilized as a molecular probe in DNA research and drug design studies .

Properties

CAS Number

75580-37-9

Product Name

Luzopeptin A

IUPAC Name

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate

Molecular Formula

C64H78N14O24

Molecular Weight

1427.4 g/mol

InChI

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1

InChI Key

QMZVWFQMMLKHLS-LPQVFZKKSA-N

SMILES

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C

Synonyms

BBM 928A
BBM-928 A
BBM-928A
luzopeptin A

Canonical SMILES

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.